silanol CAS No. 88221-29-8](/img/structure/B14377668.png)
Bis[(butan-2-yl)oxy](methyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(butan-2-yl)oxysilanol is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. Bis(butan-2-yl)oxysilanol is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butan-2-yl)oxysilanol typically involves the reaction of silicon-based precursors with organic alcohols. One common method is the hydrolysis of dichlorosilanes followed by the reaction with butan-2-ol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Bis(butan-2-yl)oxysilanol is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(butan-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-based compounds.
Reduction: Reduction reactions can convert Bis(butan-2-yl)oxysilanol into simpler silicon compounds.
Substitution: The compound can undergo substitution reactions where the butan-2-yl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides and catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(butan-2-yl)oxysilanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of Bis(butan-2-yl)oxysilanol involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and carbon atoms, leading to the formation of stable structures. These interactions are crucial in its applications in material science and biology.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilanol: Another organosilicon compound with similar properties but different applications.
Dimethylsilanediol: Known for its use in silicone elastomers and sealants.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
Bis(butan-2-yl)oxysilanol is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
88221-29-8 |
|---|---|
Fórmula molecular |
C9H22O3Si |
Peso molecular |
206.35 g/mol |
Nombre IUPAC |
di(butan-2-yloxy)-hydroxy-methylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-6-8(3)11-13(5,10)12-9(4)7-2/h8-10H,6-7H2,1-5H3 |
Clave InChI |
KWHMGYRSXVBGMH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)O[Si](C)(O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


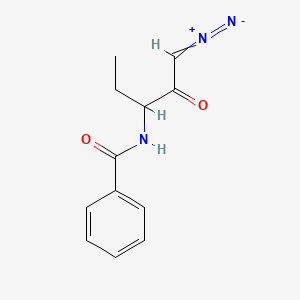
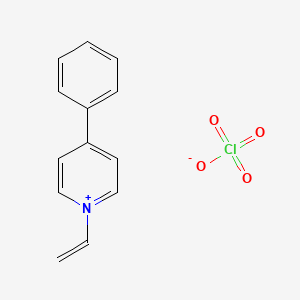

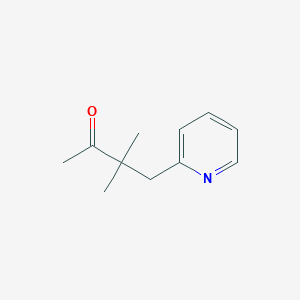
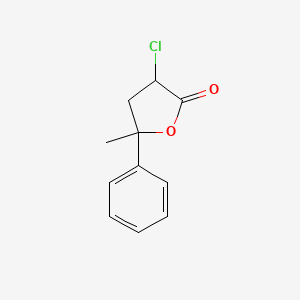
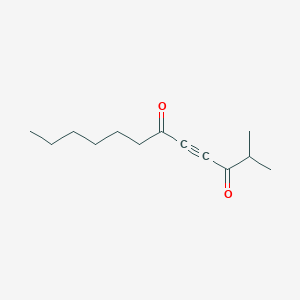

![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
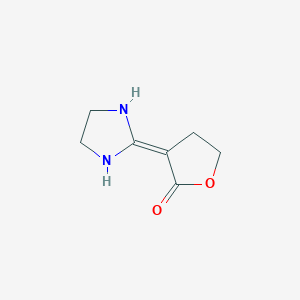
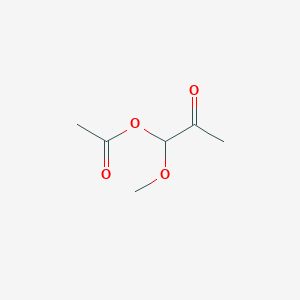

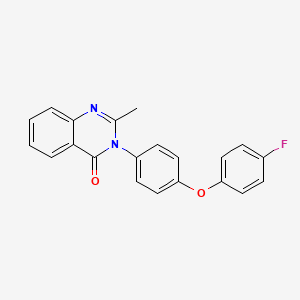
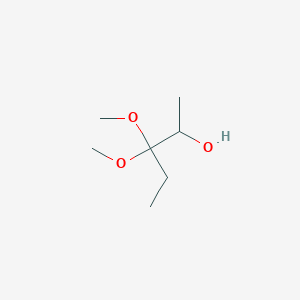
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
